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Compound of Interest

Compound Name: I-CBP112 hydrochloride

Cat. No.: B2515675

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of I-CBP112
hydrochloride, a potent and specific inhibitor of the bromodomains of the closely related
transcriptional coactivators CREB-binding protein (CREBBP) and E1A binding protein p300
(EP300). By objectively comparing its binding affinity against a panel of other bromodomains
and detailing the experimental methodologies used for these assessments, this document
serves as a critical resource for researchers utilizing I-CBP112 in their studies.

Quantitative Selectivity Profile of I-CBP112

I-CBP112 hydrochloride demonstrates high affinity for the bromodomains of CREBBP and
EP300, with significantly lower activity against other bromodomain families, most notably the
Bromodomain and Extra-Terminal Domain (BET) family. The following table summarizes the
guantitative data on the inhibitory activity of I-CBP112 against a panel of bromodomains,
expressed in terms of half-maximal inhibitory concentration (IC50) and dissociation constant
(Kd).
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Selectivity
Bromodom
. Assay Type IC50 (nhM) Kd (nM) VS. Reference
ain Target
CREBBP
CREBBP AlphaScreen 170 - 1x [1]
Isothermal
Titration
_ - 151 1x [2]

Calorimetry
(ITC)

Isothermal

Titration
EP300 _ - 167 ~1.1x [2]

Calorimetry

(ITC)

Biolayer ) )

No interaction
BRD2 (BD2) Interferometr - >100x [2]
detected

y (BLI)

Isothermal

Titration
BRD4 (BD1) . - 5600 ~37x [3]

Calorimetry

(ITC)
Biolayer ) )

No interaction
Interferometr - >100x [2]

detected
y (BLI)
ATAD2 AlphaScreen >100,000 - >588x [1]
BAZ2B AlphaScreen >100,000 - >588x [1]
PCAF AlphaScreen >100,000 - >588x [1]
TRIM24/TIF-
1 AlphaScreen >100,000 - >588x [1]

a

Note: "No interaction detected" indicates that no significant binding was observed at the tested

concentrations.
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Experimental Protocols

The determination of the selectivity profile of -CBP112 hydrochloride relies on a suite of
robust biophysical and biochemical assays. Below are detailed methodologies for the key

experiments cited.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)

This bead-based assay measures the ability of a test compound to disrupt the interaction
between a bromodomain and an acetylated histone peptide.

Experimental Workflow for AlphaScreen Assay

Dispense reagents into Incubate at room temperature Add Donor an d Incubate in the dark Read plate on an Analyze data and
384-well plate (e.g., 30 minutes) Acceptor beads (e.g., 60 minutes) AlphaScreen-compatible reader calculate IC50 values

Click to download full resolution via product page
Caption: Workflow of the AlphaScreen assay for bromodomain inhibitor screening.
Detailed Protocol:
o Reagent Preparation:

o Recombinant His-tagged bromodomain protein is diluted in assay buffer (e.g., 50 mM
HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).

o Biotinylated acetylated histone peptide (e.g., H4K16ac) is diluted in the same assay buffer.

o I-CBP112 hydrochloride is serially diluted in DMSO and then further diluted in assay
buffer.
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o Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads are reconstituted in
the dark according to the manufacturer's instructions.

e Assay Procedure:

o

To a 384-well microplate, add the His-tagged bromodomain protein.

[e]

Add the serially diluted I-CBP112 or vehicle control (DMSO).

o

Add the biotinylated acetylated histone peptide.

[¢]

Incubate the plate at room temperature for 30 minutes.

[¢]

Add a mixture of Streptavidin-Donor and Ni-NTA-Acceptor beads.

[e]

Incubate the plate in the dark at room temperature for 60 minutes.
o Data Acquisition and Analysis:
o The plate is read on an AlphaScreen-compatible microplate reader.

o The resulting signal is plotted against the inhibitor concentration, and the IC50 value is
determined using a suitable curve-fitting model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein,
allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy
(AH) of the interaction.

Detailed Protocol:
e Sample Preparation:

o The bromodomain protein is extensively dialyzed against the ITC buffer (e.g., 20 mM
HEPES pH 7.5, 150 mM NaCl).

o I-CBP112 hydrochloride is dissolved in the final dialysis buffer to ensure a precise buffer
match. All solutions are degassed prior to use.
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e ITC Experiment:

o The sample cell of the ITC instrument is filled with the bromodomain protein solution
(typically at a concentration of 10-50 uM).

o The injection syringe is filled with the I-CBP112 solution (typically 10-20 fold higher
concentration than the protein).

o A series of injections (e.g., 20-30 injections of 1-2 L) of the -CBP112 solution into the
sample cell are performed at a constant temperature (e.g., 25°C).

e Data Analysis:

o The heat change per injection is measured and plotted against the molar ratio of ligand to
protein.

o The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding
model) to determine the Kd, n, and AH.

Biolayer Interferometry (BLI)

BLI is an optical biosensing technique that measures the interference pattern of white light
reflected from the surface of a biosensor tip to monitor biomolecular interactions in real-time.

Detailed Protocol:
» Biosensor Preparation and Ligand Immobilization:

o Streptavidin (SA) biosensors are hydrated in the assay buffer (e.g., PBS with 0.02%
Tween-20 and 0.1% BSA).

o Biotinylated bromodomain protein is immobilized onto the surface of the SA biosensors.
e Binding Assay:

o A baseline is established by dipping the biosensors into assay buffer.
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o The biosensors are then dipped into wells containing various concentrations of I-CBP112
hydrochloride to measure the association phase.

o Finally, the biosensors are moved back to wells containing only assay buffer to measure
the dissociation phase.

o Data Analysis:

o The binding and dissociation curves are analyzed to determine the association rate
constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant
(Kd = koff/kon). For compounds with no detectable binding, this indicates very weak or no
interaction.

CREBBP/EP300 Bromodomain Signaling in
Transcriptional Regulation

The bromodomains of CREBBP and EP300 play a crucial role in transcriptional activation by
recognizing acetylated lysine residues on histones and other transcription factors. This
interaction is critical for the recruitment of the transcriptional machinery to specific gene
promoters and enhancers. One of the key pathways regulated by CREBBP/EP300 involves the
transcription factors GATAL1 and MYC, which are master regulators of cell proliferation and
differentiation, particularly in hematopoietic cells.[4][5][6]
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Caption: Role of CREBBP/EP300 bromodomains in GATA1/MYC-mediated transcription.

In this pathway, GATAL1 and MYC bind to specific DNA sequences at promoter and enhancer

regions of their target genes. The bromodomains of CREBBP/EP300 then recognize and bind

to acetylated histones in the vicinity of these regions. This interaction stabilizes the binding of

the entire CREBBP/EP300 coactivator complex, which then promotes the acetylation of other

histones and recruits the basal transcriptional machinery, leading to the activation of gene

expression. I-CBP112, by competitively binding to the acetyl-lysine binding pocket of the

CREBBP/EP300 bromodomains, prevents their interaction with acetylated histones, thereby
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disrupting this transcriptional activation cascade.[4][5][6] This leads to the downregulation of
GATA1 and MYC target genes, which can result in anti-proliferative and pro-differentiative
effects in cancer cells.

In conclusion, I-CBP112 hydrochloride is a highly selective inhibitor of the CREBBP/EP300
bromodomains. Its potent and specific activity, supported by rigorous experimental data, makes
it an invaluable tool for dissecting the roles of these epigenetic regulators in health and
disease. Researchers using I-CBP112 can be confident in its on-target effects, particularly
when used at appropriate concentrations, allowing for clearer interpretation of experimental
outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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